N-Methyloctadecan-2-amine
Description
Properties
CAS No. |
60472-35-7 |
|---|---|
Molecular Formula |
C19H41N |
Molecular Weight |
283.5 g/mol |
IUPAC Name |
N-methyloctadecan-2-amine |
InChI |
InChI=1S/C19H41N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20-3/h19-20H,4-18H2,1-3H3 |
InChI Key |
UCRWSAUUCAAKOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C)NC |
Origin of Product |
United States |
Methodologies for the Synthesis of N Methyloctadecan 2 Amine and Its Structural Analogs
Direct N-alkylation Strategies
Direct N-alkylation involves the formation of a carbon-nitrogen bond by reacting a primary or secondary amine with an alkylating agent. A significant challenge in this approach is preventing over-alkylation, which leads to the formation of tertiary amines and quaternary ammonium (B1175870) salts due to the increased nucleophilicity of the product amine compared to the starting material. rsc.orgresearchgate.net
Catalytic N-alkylation methods are advantageous as they often utilize readily available and less toxic alkylating agents, such as alcohols, in atom-efficient processes. The "borrowing hydrogen" or "hydrogen autotransfer" mechanism is a prominent strategy in this category. nih.gov In this process, a catalyst temporarily abstracts hydrogen from an alcohol (e.g., methanol) to form an aldehyde (formaldehyde). This aldehyde then reacts with the amine (e.g., octadecan-2-amine) to form an imine, which is subsequently reduced by the catalyst using the initially "borrowed" hydrogen. organic-chemistry.org
Several transition metal complexes have been shown to be effective for this transformation:
Manganese Pincer Complexes: These earth-abundant metal catalysts can selectively N-alkylate amines with a variety of alcohols, including methanol (B129727), under mild conditions (80–100 °C), tolerating numerous functional groups. nih.gov
Ruthenium Complexes: A bifunctional Ruthenium catalyst, [(p-cymene)Ru(2,2'-bpyO)(H2O)], has been used for the N-methylation of a wide range of amines with methanol, producing water as the only byproduct. organic-chemistry.org
Iridium Complexes: Iridium catalysts have also been employed for the N-methylation of amines using methanol. organic-chemistry.org
Alternatively, carbon dioxide (CO2) can be utilized as a sustainable C1 source for N-methylation in the presence of a reducing agent like hydrosilane and a suitable catalyst. dtu.dkrsc.orgresearchgate.net
Table 1: Catalytic N-Alkylation Methods
| Catalyst Type | Alkylating Agent | Typical Conditions | Key Features |
| Manganese Pincer Complexes | Alcohols (e.g., Methanol) | 80-100 °C | High chemoselectivity for mono-alkylation; uses earth-abundant metal. nih.gov |
| Ruthenium Complexes | Methanol | Presence of carbonate salt | Environmentally friendly, tolerates sensitive functional groups. organic-chemistry.org |
| Zwitterionic Polymers | Carbon Dioxide (CO2) / Hydrosilane | Mild conditions | Sustainable C1 source; recyclable catalyst system. dtu.dk |
| Palladium/Copper-Zirconium Oxide | Carbon Dioxide (CO2) / Hydrogen (H2) | Mild conditions | Effective for reductive amination of CO2. rsc.orgresearchgate.net |
Achieving selective mono-N-alkylation of primary amines is crucial for synthesizing secondary amines like N-Methyloctadecan-2-amine without significant byproducts. Several strategies have been developed to enhance this selectivity.
One of the most effective methods involves the use of cesium bases, such as cesium hydroxide (B78521) (CsOH) or cesium carbonate (Cs2CO3). rsc.org These bases have been shown to promote the alkylation of primary amines while simultaneously suppressing the subsequent alkylation of the newly formed secondary amine, a phenomenon known as the "cesium effect". scispace.com This high chemoselectivity is effective for a wide range of primary amines and alkyl halides. organic-chemistry.orgscispace.com
Other approaches to control selectivity include:
Aqueous Media: Performing the reaction in water with a mild base like sodium bicarbonate (NaHCO3) can favor mono-alkylation. researchgate.net This method provides an environmentally benign alternative to organic solvents. rsc.org
Ionic Liquids: Using ionic liquids as the solvent can markedly reduce the over-alkylation of the secondary amine product under mild conditions. rsc.org
Competitive Deprotonation: A strategy where the reactant primary amine is selectively deprotonated in the presence of its own hydrobromide salt has been developed. The newly formed secondary amine remains protonated and thus non-nucleophilic, preventing further reaction. researchgate.net
Reductive Amination Routes
Reductive amination is a versatile and widely used two-step, one-pot method for synthesizing amines. masterorganicchemistry.com It involves the reaction between a carbonyl compound and an amine to form an imine or iminium ion intermediate, which is then reduced to the target amine. wikipedia.org This method avoids the issue of over-alkylation common in direct alkylation. masterorganicchemistry.com
For the synthesis of this compound, two primary pathways are possible:
Reaction of octadecan-2-one with methylamine (B109427) .
Reaction of octadecan-2-amine with formaldehyde (B43269) .
The initial step of reductive amination is the nucleophilic addition of an amine to the carbonyl carbon of an aldehyde or ketone. pressbooks.pub This forms a hemiaminal intermediate. This reaction is acid-catalyzed and the pH must be carefully controlled, typically around 4-5. pressbooks.publibretexts.org If the pH is too low, the amine becomes protonated and non-nucleophilic; if it's too high, the hydroxyl group of the hemiaminal cannot be effectively protonated to facilitate its removal as water. libretexts.org Following its formation, the hemiaminal undergoes dehydration to yield an imine (from a primary amine) or an enamine (from a secondary amine). pressbooks.pub The resulting imine intermediate is the substrate for the subsequent reduction step. wikipedia.org
The success of reductive amination hinges on the choice of reducing agent. The ideal reagent should selectively reduce the imine intermediate without affecting the starting carbonyl compound. masterorganicchemistry.com
Commonly used selective reducing agents include:
Sodium Triacetoxyborohydride (NaBH(OAc)3 or STAB): This is a mild and highly selective reagent that is particularly effective for the reductive amination of aldehydes and ketones. masterorganicchemistry.comwikipedia.org It is less reactive than sodium borohydride (B1222165) and does not readily reduce the carbonyl precursors. wikipedia.org
Sodium Cyanoborohydride (NaBH3CN): Similar to STAB, NaBH3CN is a mild reductant that is effective under the slightly acidic conditions required for imine formation. masterorganicchemistry.comjove.com It selectively reduces the protonated imine over the carbonyl group. jove.com The Borch reaction specifically refers to reductive amination using NaBH3CN. jove.com
Catalytic Hydrogenation: The use of hydrogen gas (H2) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) is a common and clean method for reducing the imine intermediate. wikipedia.orgnumberanalytics.com
Sodium Borohydride (NaBH4): While a powerful reducing agent, NaBH4 is less selective and can reduce both the imine and the starting carbonyl compound, potentially lowering the yield. masterorganicchemistry.comjove.com Its use often requires a stepwise procedure where the imine is formed first before the reductant is added. organic-chemistry.org
Table 2: Reductive Amination Pathways and Reagents
| Carbonyl Precursor | Amine Precursor | Key Intermediate | Selective Reducing Agent |
| Octadecan-2-one | Methylamine | N-Methyl-octadecan-2-imine | NaBH(OAc)3, NaBH3CN, H2/Pd masterorganicchemistry.comwikipedia.org |
| Formaldehyde | Octadecan-2-amine | N-(Methylidene)octadecan-2-amine | NaBH(OAc)3, NaBH3CN, H2/Pd masterorganicchemistry.comwikipedia.org |
Derivatization from Precursor Compounds
The synthesis of this compound can also be viewed through the lens of derivatizing readily available precursor molecules. The primary precursors are octadecan-2-amine and octadecan-2-one , which contains the necessary C18 backbone with functionality at the second carbon.
Starting with octadecan-2-amine , a primary amine, the task is to introduce a methyl group. This is achieved through derivatization via:
Direct Methylation: Using methylating agents like methyl iodide or dimethyl sulfate, though this risks over-alkylation. More controlled, catalytic methods using methanol are preferred. organic-chemistry.org
Reductive Amination: Reacting the amine with formaldehyde followed by reduction. masterorganicchemistry.com
Conversely, if starting with octadecan-2-one , a ketone, the synthesis involves forming the amine functionality. This is accomplished via:
Reductive Amination: A one-pot reaction with methylamine and a selective reducing agent to directly form the N-methyl secondary amine. researchgate.net
In some cases, derivatization may involve multiple steps starting from a different precursor, such as octadecan-2-ol . This alcohol could be oxidized to octadecan-2-one using a suitable oxidizing agent, and then subjected to reductive amination as described above.
Furthermore, specialized derivatizing agents are used in analytical chemistry to modify amines for detection and analysis, such as 6-aminoquinoloyl-N-hydroxysuccinidimyl carbamate (B1207046) (AccQ-Tag) or 7-nitrobenz-2-oxa-1,3-diazole (NBD) derivatives, which react with primary and secondary amines. scispace.comthermofisher.com While not typically for bulk synthesis, these reactions underscore the principle of modifying an amine precursor to achieve a new molecular entity.
Reduction of Schiff Bases to Secondary Amines
A well-established and versatile method for preparing secondary amines is the reduction of Schiff bases (also known as imines). wjpsonline.com This two-step process begins with the condensation of a primary amine with a ketone or aldehyde, followed by the reduction of the resulting carbon-nitrogen double bond. wjpsonline.com
The formation of the Schiff base is a reversible reaction that typically occurs under mild acid or base catalysis. wjpsonline.com For the synthesis of this compound, this would involve the condensation of 2-octadecanone (B1594847) with methylamine. The equilibrium is often driven forward by removing the water formed during the reaction.
Once the imine is formed, it is reduced to the corresponding secondary amine. A variety of reducing agents can be employed for this transformation. Sodium borohydride (NaBH₄) is a common and selective reagent for this purpose, offering a convenient and effective route to the desired amine. ajrconline.orgresearchgate.net The general scheme for this synthesis is as follows:
Step 1: Schiff Base Formation CH₃(CH₂)₁₅C(=O)CH₃ (2-Octadecanone) + CH₃NH₂ (Methylamine) ⇌ CH₃(CH₂)₁₅C(=NCH₃)CH₃ (Imine Intermediate) + H₂O
Step 2: Reduction CH₃(CH₂)₁₅C(=NCH₃)CH₃ + [Reducing Agent, e.g., NaBH₄] → CH₃(CH₂)₁₅CH(NHCH₃)CH₃ (this compound)
This method is widely used due to its operational simplicity and the ready availability of starting materials. researchgate.net
Deaminative Coupling Reactions for Amine Formation
A more modern approach to synthesizing secondary amines involves the transition-metal-catalyzed deaminative coupling of primary amines. marquette.edunih.gov This strategy has emerged as a powerful tool for forming C-N bonds, directly coupling two primary amines to produce a secondary amine with ammonia (B1221849) as the only byproduct. nih.govacs.org
Ruthenium-based catalysts have proven particularly effective for this transformation. marquette.edu Catalytic systems generated in-situ from a tetranuclear Ru-H complex combined with a catechol ligand can promote the highly chemoselective coupling of two different primary amines to yield unsymmetrical secondary amines. nih.govacs.org
The proposed mechanism involves the formation of a ruthenium-imine species from the initial dehydrogenation of one amine substrate. nih.gov This intermediate then reacts with a second amine molecule to form the final secondary amine product and regenerate the catalyst. researchgate.net This catalytic method is valued for its high atom economy and broad substrate scope, avoiding the need for reactive reagents or the production of wasteful byproducts. marquette.eduacs.org
| Catalyst System | Reactants | Key Features | Byproduct | Reference |
|---|---|---|---|---|
| Tetranuclear Ru–H complex with a catechol ligand | Two different primary amines | High chemoselectivity for unsymmetric secondary amines. | Ammonia | nih.govacs.org |
| Dinuclear ruthenium complex [{(η6-p-cymene)RuCl2(μ-H-μ-Cl)] | Benzylic or aliphatic primary amines | Effective for both symmetric and unsymmetric secondary amines; no additives required. | Ammonia | researchgate.net |
N-Dealkylation as a Synthetic Transformation for Related Amine Structures
N-dealkylation, the removal of an alkyl group from a tertiary amine to yield a secondary amine, is a crucial transformation in synthetic chemistry. nih.govdntb.gov.ua This process is essential for modifying complex molecules, such as natural products, and for preparing drug metabolites for research. nih.gov The stability of the C-N bond makes its cleavage a significant challenge, leading to the development of numerous chemical and catalytic methods. nih.gov
Chemical N-dealkylation Methods
Several classical and modern chemical reagents are used to effect the N-dealkylation of tertiary amines.
Von Braun Reaction : This is one of the oldest methods still in use, involving the reaction of a tertiary amine with cyanogen (B1215507) bromide. The process proceeds through a quaternary cyanoammonium salt intermediate, which then breaks down to form a cyanamide (B42294) and an alkyl bromide. The cyanamide can then be hydrolyzed to the secondary amine. nih.gov
Chloroformate Reagents : A widely applied method for N-dealkylation involves the use of chloroformate reagents, such as phenyl chloroformate or vinyl chloroformate. nih.govgoogle.com The tertiary amine reacts with the chloroformate to form a carbamate intermediate. This carbamate is subsequently hydrolyzed, often under vigorous basic or acidic conditions, to release the secondary amine. nih.gov The use of vinyl chloroformate is advantageous as the resulting vinyloxycarbonyl amide can be cleaved under mild acidic conditions. google.com Improved methods using haloformate reagents have been developed, sometimes employing solvents like tertiary alcohols to enhance the reaction. google.comwipo.int
| Reagent | Intermediate | Cleavage Conditions | Key Characteristics | Reference |
|---|---|---|---|---|
| Cyanogen Bromide (CNBr) | Cyanamide | Hydrolysis | One of the oldest methods (von Braun Reaction). | nih.gov |
| Phenyl Chloroformate | Phenyl Carbamate | Vigorous hydrolysis (e.g., 50% KOH) | Commonly used for N-demethylation of alkaloids. | nih.gov |
| Vinyl Chloroformate | Vinyloxycarbonyl amide | Mild acid | Allows for milder cleavage conditions. | google.com |
| α-Chloroethyl Chloroformate | α-Chloroethyl carbamate | Methanolysis | Effective for a range of tertiary amines. | google.com |
Catalytic and Electrochemical Approaches to C-N Cleavage
To overcome the often harsh conditions of chemical N-dealkylation, catalytic and electrochemical methods for C-N bond cleavage have been developed. These approaches offer milder reaction conditions and greater selectivity. nih.gov
Catalytic Methods : Transition-metal catalysts, including those based on palladium, rhodium, and zinc, are used to promote oxidative C-N bond cleavage. researchgate.netacs.org The mechanism often involves the oxidation of the C-H bond adjacent to the nitrogen atom to form an iminium species, which is then hydrolyzed to the secondary amine. acs.org For instance, a rhodium(III) catalyst can be used to dealkylate secondary amines in an aqueous solution under aerobic conditions. acs.org Nanoporous gold has also been explored as a catalyst for oxidative N-dealkylation. researchgate.net
Electrochemical Methods : Electrochemical strategies can simulate the enzymatic N-dealkylation that occurs in biological systems, such as those catalyzed by cytochrome P450 enzymes. nih.gov These methods provide an alternative pathway for C-N bond cleavage, often under mild conditions. nih.govresearchgate.net Photoinduced oxidative N-dealkylation represents another modern approach that can proceed in an alkaline environment under mild conditions with excellent functional group tolerance. organic-chemistry.org
Stereoselective Synthesis of Chiral Amine Centers in Analogous Structures
Since the nitrogen in this compound is attached to a chiral center (the second carbon of the octadecane (B175841) chain), its synthesis can be controlled to produce a specific stereoisomer. The demand for enantiomerically pure chiral amines in the pharmaceutical and life science industries has driven the development of numerous stereoselective synthetic methods. acs.org
A prominent strategy is the asymmetric reduction of prochiral ketimines. This can be achieved by using a chiral auxiliary attached to the imine or by employing a chiral catalyst. thieme-connect.comthieme-connect.com An efficient, metal-free approach involves the reduction of ketimines bearing a removable chiral auxiliary with trichlorosilane (B8805176) in the presence of a Lewis base like N,N-dimethylformamide (DMF). thieme-connect.comthieme-connect.com This method can achieve excellent stereocontrol, often leading to highly enantiomerically enriched amines. thieme-connect.com
Transition metal-catalyzed asymmetric hydrogenation of imines is another powerful technique. acs.org Chiral ligands, particularly those based on phosphorus, are designed to coordinate with metals like iridium or rhodium, creating a chiral environment that directs the hydrogenation to one face of the C=N double bond, resulting in a single enantiomer of the amine product. acs.org
| Methodology | Key Principle | Example System | Outcome | Reference |
|---|---|---|---|---|
| Chiral Auxiliary-Directed Reduction | A removable chiral group on the imine nitrogen directs the approach of the reducing agent. | Reduction of imines with HSiCl₃ and a Lewis base (DMF). | High diastereomeric excess. | thieme-connect.comthieme-connect.com |
| Transition Metal-Catalyzed Asymmetric Hydrogenation | A chiral metal complex acts as a catalyst for enantioselective hydrogenation of the C=N bond. | Iridium or Rhodium complexes with chiral phosphine (B1218219) ligands. | High enantiomeric excess. | acs.org |
| Organocatalysis | A small organic molecule acts as a chiral catalyst. | N-formyl proline used to promote trichlorosilane-mediated reduction. | Enantioselective reduction of imines. | thieme-connect.com |
Unable to Generate Article Due to Lack of Specific Scientific Data
Following a comprehensive search for scientific literature and spectroscopic data, it has been determined that there is insufficient available information to construct a thorough and scientifically accurate article on This compound as requested. The explicit and detailed nature of the required content, focusing on specific NMR and mass spectrometry findings, cannot be met without access to dedicated research on this particular compound.
The primary challenge is a lack of published experimental data for this compound. Searches have yielded spectroscopic information for a closely related isomer, N-methyloctadecan-1-amine (also known as N-methyloctadecylamine). However, the difference in the position of the N-methylamino group—on the second carbon in the requested compound versus the first carbon in the available data—is structurally significant. This positional change would lead to distinct and non-transferable results in all forms of spectroscopic analysis, including:
¹H and ¹³C NMR: Chemical shifts and spin-spin coupling patterns would differ substantially due to the different electronic environments of the nuclei.
2D NMR (COSY, HSQC, HMBC): The correlation maps showing connectivity would be unique to each isomer's structure.
Mass Spectrometry: The fragmentation patterns, particularly from characteristic processes like alpha-cleavage, would produce ions of different mass-to-charge ratios.
Generating an article based on the data for N-methyloctadecan-1-amine would be scientifically inaccurate and misleading. Similarly, creating speculative data for this compound based on general principles of spectroscopy would not meet the requirement for "detailed research findings" and would constitute a fabrication of information.
Given the strict instructions to ensure scientific accuracy, provide detailed research findings, and adhere solely to the specified compound, it is not possible to proceed with the article's generation. To do so would compromise the integrity and factual basis of the requested content.
Advanced Spectroscopic and Structural Elucidation of N Methyloctadecan 2 Amine
Mass Spectrometry (MS) for Molecular and Fragment Identification.
Isotopic Labeling in Mass Spectrometric Mechanistic Studies
Isotopic labeling is a powerful technique used in conjunction with mass spectrometry (MS) to elucidate the fragmentation pathways and reaction mechanisms of molecules. By selectively replacing specific atoms in N-Methyloctadecan-2-amine with their heavier stable isotopes (e.g., replacing ¹H with ²H (Deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), the mass of the molecular ion and its subsequent fragment ions are predictably shifted. Tracking these mass shifts provides unambiguous evidence for specific bond cleavages and atomic rearrangements during ionization and fragmentation.
The primary fragmentation mechanism for aliphatic amines in mass spectrometry is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgyoutube.com This process results in the formation of a stable, resonance-stabilized iminium cation and an alkyl radical. youtube.comjove.com For this compound, two primary α-cleavage pathways exist, leading to distinct fragment ions.
Isotopic labeling can confirm these pathways. For instance, replacing the hydrogen on the nitrogen atom with deuterium (N-D) would increase the mass of any fragment containing the nitrogen atom by one mass unit. Similarly, labeling the methyl group with ¹³C would increase the mass of fragments containing this group. By observing which fragment masses are shifted upon specific labeling, the fragmentation mechanism can be definitively mapped.
Table 1: Illustrative Mass Fragments of this compound and Its Isotopologues from α-Cleavage This table presents theoretical m/z values for key fragments to demonstrate the principles of isotopic labeling.
| Cleavage Pathway | Unlabeled Fragment (m/z) | Fragment with N-D Label (m/z) | Fragment with N-¹³CH₃ Label (m/z) | Neutral Radical Lost |
|---|---|---|---|---|
| Cleavage of C1-C2 bond | 44 (CH₃-CH=N⁺H-CH₃) | 45 | 45 | C₁₆H₃₃• (Hexadecyl radical) |
| Cleavage of C2-C3 bond | 270 (CH₃-(CH₂)₁₄-CH=N⁺H-CH₃) | 271 | 271 | CH₃• (Methyl radical) |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a fundamental tool for the structural analysis of molecules by probing their molecular vibrations. nih.gov These techniques provide detailed information about the functional groups present in a molecule and the nature of its chemical bonds. For this compound, IR and Raman spectroscopy can unequivocally identify key structural features.
Characterization of Functional Groups and Bond Stretches (N-H, C-H)
The infrared spectrum of this compound, as a secondary amine, is characterized by several distinct absorption bands corresponding to specific bond vibrations.
N-H Stretch: Secondary amines exhibit a single, characteristic N-H stretching band, which is typically weaker and sharper than the O-H stretching bands of alcohols. orgchemboulder.comspectroscopyonline.com This band appears in the 3300-3500 cm⁻¹ region. pressbooks.pubopenstax.org
C-H Stretches: The numerous methyl (CH₃) and methylene (CH₂) groups in the octadecyl chain give rise to strong absorption bands just below 3000 cm⁻¹. Asymmetric and symmetric stretching vibrations for these groups are typically observed in the 2850-2960 cm⁻¹ range.
N-H Bend/Wag: An N-H bending vibration (wag) for secondary amines is observed as a strong, broad band in the 910-665 cm⁻¹ region. orgchemboulder.com
C-N Stretch: The C-N stretching vibration for aliphatic amines produces medium to weak bands in the 1250-1020 cm⁻¹ range. orgchemboulder.com
Raman spectroscopy provides complementary information. While N-H stretching vibrations are often weak in Raman spectra, the long alkyl chain's C-H and C-C bond vibrations produce strong signals, making it a useful technique for studying the molecule's carbon backbone.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected IR Intensity | Notes |
|---|---|---|---|
| N-H Stretch | 3350 - 3310 | Weak to Medium, Sharp | Characteristic single peak for a secondary amine. spectroscopyonline.com |
| C-H Asymmetric/Symmetric Stretch | 2960 - 2850 | Strong | From CH₃ and CH₂ groups of the octadecyl chain. |
| CH₂/CH₃ Bending (Scissoring/Deformation) | 1470 - 1365 | Medium | Confirms the presence of aliphatic chains. |
| C-N Stretch | 1250 - 1020 | Weak to Medium | Vibration of the carbon-nitrogen bond. orgchemboulder.com |
| N-H Wag | 910 - 665 | Strong, Broad | Out-of-plane bending of the N-H bond. orgchemboulder.com |
Application in Reaction Monitoring and Purity Assessment
Vibrational spectroscopy is a highly effective method for real-time reaction monitoring and final product purity assessment.
Reaction Monitoring: In the synthesis of this compound, for example, via reductive amination of 2-octadecanone (B1594847) with methylamine (B109427), IR spectroscopy can be used to track the reaction progress. The disappearance of the strong C=O stretching band of the ketone reactant (typically ~1715 cm⁻¹) and the concurrent appearance of the characteristic N-H stretching band (~3330 cm⁻¹) of the secondary amine product would indicate the conversion of starting material to product.
Purity Assessment: The IR or Raman spectrum of pure this compound serves as a unique fingerprint. The presence of unexpected peaks in the spectrum of a synthesized batch would indicate impurities. For instance, a broad peak around 3400 cm⁻¹ could suggest the presence of water or alcohol solvent, while a peak around 1715 cm⁻¹ would point to unreacted ketone starting material. By comparing the spectrum to a reference standard, the purity of the compound can be quickly and non-destructively evaluated.
Rotational Spectroscopy and Conformational Landscape Mapping
Rotational spectroscopy is a high-resolution gas-phase technique that provides exceptionally precise information about molecular structure, including bond lengths, bond angles, and the three-dimensional arrangement of atoms. mdpi.com For a flexible molecule like this compound, with a long alkyl chain, this technique is particularly valuable for mapping its complex conformational landscape. umanitoba.ca
Determination of Rotational Constants and Molecular Geometry
By measuring the absorption of microwave radiation by a molecule in the gas phase, a rotational spectrum is obtained. The analysis of this spectrum yields the principal moments of inertia of the molecule, from which highly accurate rotational constants (A, B, and C) are derived. frontiersin.org These constants are inversely related to the moments of inertia and are unique to a single molecular geometry.
The nitrogen atom in an amine is typically sp³-hybridized, resulting in a trigonal pyramidal geometry. libretexts.org For this compound, the precise C-N bond length and the C-N-C bond angle can be determined from the experimental rotational constants. Due to the molecule's complexity, these experimental studies are almost always supported by high-level quantum chemical calculations, which predict the geometries and rotational constants for various possible conformers, aiding in the assignment of the experimental spectrum.
Table 3: Hypothetical Rotational Constants for a Stable Conformer of this compound Note: These values are illustrative, as experimental data is not available. The actual values would depend on the specific extended or folded conformation of the octadecyl chain.
| Rotational Constant | Value (MHz) | Associated Moment of Inertia |
|---|---|---|
| A | ~1500 | Iₐ (Rotation about the principal axis with the smallest moment of inertia) |
| B | ~200 | Iₑ (Rotation about an intermediate principal axis) |
| C | ~180 | Iₑ (Rotation about the principal axis with the largest moment of inertia) |
Insights into Intramolecular Non-Covalent Interactions and Conformational Isomers
The long, flexible octadecyl chain of this compound can adopt a multitude of shapes, or conformations, arising from rotation around its many C-C single bonds. Each of these unique conformers is a distinct chemical species with its own unique set of rotational constants and, therefore, its own unique rotational spectrum. umanitoba.ca
In a jet-cooled rotational spectroscopy experiment, the molecules are cooled to just a few Kelvin, which simplifies the complex spectra and traps the molecule in its lowest-energy conformations. By observing and assigning the spectra of multiple species, the specific geometries of the most stable conformers can be identified.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as a premier analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This powerful method relies on the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice. fiveable.me By measuring the angles and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the precise positions of individual atoms and the nature of their chemical bonds can be elucidated. wikipedia.orgazom.com
The successful application of X-ray crystallography is predicated on the ability to grow a high-quality single crystal of the compound of interest. nih.gov This is often the most challenging and rate-limiting step in the process. nih.gov The crystallization process requires bringing a concentrated, homogeneous solution of the molecule to a state of limited supersaturation, allowing for the slow and orderly formation of a crystalline precipitate. nih.gov
For a molecule such as this compound, which possesses a long, flexible aliphatic chain, obtaining a single crystal suitable for X-ray diffraction presents significant challenges. The conformational flexibility of the octadecyl chain makes it difficult for the molecules to pack into a well-ordered, repeating crystal lattice. acs.orgnih.gov Molecules with high degrees of freedom tend to adopt multiple conformations in solution, which can hinder the nucleation and growth of a single crystal. nih.gov Instead, they may form amorphous solids or microcrystalline powders, which are not suitable for single-crystal X-ray diffraction.
A hypothetical data table for this compound, based on typical data obtained for organic molecules, is presented below to illustrate the type of information that would be generated.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Value | Description |
| Chemical Formula | C₁₉H₄₁N | The elemental composition of the molecule. |
| Formula Weight | 283.55 g/mol | The mass of one mole of the compound. |
| Crystal System | Orthorhombic | A crystal system defined by three unequal axes at 90° angles. |
| Space Group | P2₁2₁2₁ | A specific arrangement of symmetry elements in the crystal. |
| a (Å) | Value | The length of the 'a' axis of the unit cell. |
| b (Å) | Value | The length of the 'b' axis of the unit cell. |
| c (Å) | Value | The length of the 'c' axis of the unit cell. |
| α (°) | 90 | The angle between the 'b' and 'c' axes. |
| β (°) | 90 | The angle between the 'a' and 'c' axes. |
| γ (°) | 90 | The angle between the 'a' and 'b' axes. |
| Volume (ų) | Value | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Calculated Density (g/cm³) | Value | The theoretical density of the crystal. |
| F(000) | Value | The total number of electrons in the unit cell. |
| Crystal Size (mm³) | Value | The dimensions of the crystal used for data collection. |
| Radiation | MoKα (λ = 0.71073 Å) | The wavelength of the X-rays used. |
| Temperature (K) | Value | The temperature at which the data was collected. |
| Reflections Collected | Value | The total number of diffraction spots measured. |
| Independent Reflections | Value | The number of unique diffraction spots. |
| R-factor | Value | A measure of the agreement between the crystallographic model and the experimental data. |
Note: The values in this table are hypothetical and serve to illustrate the parameters determined in an X-ray crystallography experiment. No experimental data for this compound is currently available.
Mechanistic Studies on the Chemical Transformations of N Methyloctadecan 2 Amine
Investigation of Nucleophilic Reactivity and Reaction Kinetics
The nucleophilicity of an amine is a critical determinant of its chemical reactivity, referring to its ability to donate its lone pair of electrons to an electron-deficient center. fiveable.me For N-Methyloctadecan-2-amine, a secondary amine, its nucleophilic character is influenced by a combination of electronic and steric factors. While specific kinetic data for this compound is not extensively documented in publicly available literature, its reactivity can be inferred from the general principles of physical organic chemistry.
The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential nucleophile. The attached alkyl groups—a methyl group and a large octadecan-2-yl group—are electron-donating. This inductive effect increases the electron density on the nitrogen atom, thereby enhancing its basicity. Generally, for a given atom, there is a correlation between basicity and nucleophilicity. masterorganicchemistry.com
However, the nucleophilicity of amines is highly sensitive to steric hindrance. masterorganicchemistry.com In the case of this compound, the bulky octadecan-2-yl group, along with the N-methyl group, creates significant steric crowding around the nitrogen atom. This steric bulk impedes the approach of the amine to an electrophilic center, particularly in reactions that require a specific trajectory for attack, such as SN2 reactions. reddit.com Consequently, while the amine is expected to be a reasonably strong base, its effectiveness as a nucleophile is likely diminished compared to less sterically hindered secondary amines. fiveable.me This leads to slower reaction kinetics in nucleophilic substitution and addition reactions. The general trend for amine nucleophilicity is often primary > secondary > tertiary, primarily due to increasing steric hindrance, although electronic effects also play a role. fiveable.memasterorganicchemistry.com
| Amine Type | General Structure | Relative Nucleophilicity | Key Influencing Factor |
|---|---|---|---|
| Primary | R-NH2 | High | Minimal steric hindrance. fiveable.me |
| Secondary | R2-NH | Moderate to High | Balance of increased electron donation and moderate steric hindrance. masterorganicchemistry.com |
| Tertiary | R3-N | Low | Significant steric hindrance often outweighs electronic effects. fiveable.me |
Oxidative and Thermal Degradation Mechanisms of Long-Chain Amines
Long-chain amines, including this compound, are susceptible to degradation under conditions of elevated temperature and in the presence of oxidizing agents, such as oxygen. researchgate.netresearchgate.net These degradation processes are a concern in industrial applications where amines are used as, for example, corrosion inhibitors or solvents for gas treating, as they lead to solvent loss, equipment fouling, and the formation of potentially harmful byproducts. nih.govresearchgate.net The degradation can be broadly categorized into thermal and oxidative pathways, which often occur concurrently. researchgate.net
The degradation of secondary amines can proceed through several complex mechanistic pathways, leading to a variety of products.
Amides: Amide formation is a known degradation pathway for amines. One proposed mechanism for the oxidative degradation of secondary amines involves the abstraction of a hydrogen atom from the carbon alpha to the nitrogen, leading to the formation of an amino radical. oup.com This can be followed by further oxidation to form an imine or an iminium ion, which can then be hydrolyzed to yield an amide or undergo C-N bond cleavage. ntnu.no Another pathway involves the reaction of the amine with carboxylic acids, which may be present as other degradation products, at high temperatures to form amides via condensation. wikipedia.orglibretexts.org
Nitrosamines: Secondary amines are particularly susceptible to nitrosation to form stable N-nitrosamines in the presence of nitrosating agents like nitrous acid (HNO₂), nitrogen oxides (NOx), or peroxynitrite. ccsnorway.comacs.org The generally accepted mechanism involves the nucleophilic attack of the secondary amine's lone pair of electrons on the nitrosating species. researchgate.net The risk of nitrosamine (B1359907) formation is a significant concern, as many N-nitrosamines are potent carcinogens. The order of risk for nitrosamine formation is generally secondary amine > tertiary amine >> primary amine. ccsnorway.com
Nitramines: The formation of N-nitramines from secondary amines can occur in the presence of strong nitrating agents or certain reactive nitrogen species. A proposed free-radical mechanism involves the one-electron oxidation of the secondary amine to form an amino radical (R₂N•). acs.orgnih.gov This radical can then react with nitrogen dioxide (•NO₂) to yield the corresponding N-nitramine. acs.orgnih.gov This pathway has been observed in reactions with peroxynitrite. nih.gov
Several process parameters have been shown to significantly influence the rate and extent of amine degradation.
Temperature: Temperature is a critical factor, with higher temperatures generally accelerating degradation rates for both thermal and oxidative pathways. researchgate.netresearchgate.net Thermal degradation, in particular, becomes more pronounced at temperatures typically found in solvent regeneration units (100-150°C). researchgate.net
CO₂ Loading: In applications such as CO₂ capture, the amount of CO₂ loaded in the amine solution can affect stability. The presence of CO₂ is necessary for certain thermal degradation mechanisms, such as polymerization or the formation of cyclic ureas in specific amine structures. nih.gov The reaction rate has been found to increase with higher concentrations of CO₂. nih.gov
| Parameter | Influence on Degradation Rate | General Observation |
|---|---|---|
| Temperature | Increase | Degradation rates increase significantly with rising temperature. researchgate.net |
| CO2 Loading | Increase | Higher CO2 loading can promote specific thermal degradation pathways. nih.gov |
| Amine Concentration | Increase | Higher amine concentration generally leads to a greater rate of solvent loss. utexas.edu |
Role in Catalytic Cycles and Reaction Mediation
Amines are widely utilized in organic synthesis as catalysts or reaction mediators, primarily leveraging the nucleophilic and basic properties of the nitrogen atom. nih.govcuni.cz Secondary amines like this compound can participate in catalytic cycles through various modes of activation, including enamine and iminium ion catalysis. researchgate.net
Amine-mediated electrophilic C-H borylation is a powerful method for the synthesis of organoboron compounds. In these reactions, an amine is typically used to activate a boron halide (e.g., BCl₃, BBr₃). While many studies focus on tertiary amines, the general mechanism provides insight into the potential roles of a secondary amine. nih.gov The process is thought to proceed via an SEAr mechanism where the key electrophiles are borenium cations, [Y₂B(amine)]⁺, formed from the interaction of the boron reagent and the amine. nih.gov
A secondary amine such as this compound could play two primary roles:
Direct Activation: It could coordinate with the boron electrophile to form the active borenium cation. However, the steric bulk of this compound might hinder the formation of this complex compared to less bulky amines. nih.gov
Base: It can act as a non-nucleophilic base to facilitate the deprotonation of the borylated arenium cation (σ-complex) intermediate, which is a crucial step to regenerate aromaticity and complete the catalytic cycle. nih.gov
Hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond (alkene or alkyne) and represents a highly atom-economical route to synthesize more complex amines, enamines, and imines. rsc.orglibretexts.org The reaction is typically catalyzed by a wide range of metal complexes.
In metal-catalyzed intermolecular hydroamination, a secondary amine like this compound can serve as a substrate. The general catalytic cycle is understood to involve the following key steps:
Formation of a Metal-Amido Complex: The secondary amine reacts with the metal pre-catalyst to form a catalytically active metal-amido species.
Insertion: The alkene or alkyne substrate coordinates to the metal center and subsequently inserts into the metal-nitrogen bond. This is often the rate-determining and regioselectivity-determining step.
Protonolysis: The resulting metal-alkyl or metal-vinyl intermediate is protonated by another molecule of the amine substrate. This step releases the final product and regenerates the active metal-amido catalyst, allowing the cycle to continue. libretexts.org
When a secondary amine reacts with a terminal alkyne, the product of the hydroamination is typically an enamine. libretexts.org
Lack of Publicly Available Research Data Precludes a Detailed Analysis of this compound
A thorough investigation into the chemical literature and public scientific databases has revealed a significant absence of specific research pertaining to the stereochemical properties of this compound. Consequently, the creation of a detailed article focusing on the mechanistic studies and stereochemical control in the reactions of this specific compound is not possible at this time.
The initial search for "this compound" did not yield any specific studies, patents, or datasets. Further investigation into chemical supplier databases and chemical structure registries clarified a common point of confusion. While the compound N-methyloctadecylamine (CAS No. 2439-55-6) is commercially available, its structure is that of N-methyl-1-octadecanamine. In this isomer, the methylamino group is attached to the first carbon of the octadecane (B175841) chain, rendering the molecule achiral and thus devoid of enantiomers.
In contrast, the specified compound, this compound, possesses a chiral center at the second carbon atom of the octadecane chain, where the methylamino group is attached. This structural feature means the compound can exist as two distinct enantiomers, (R)-N-Methyloctadecan-2-amine and (S)-N-Methyloctadecan-2-amine. The study of stereochemical control and stereoselectivity would involve the selective synthesis of one of these enantiomers or the differential reactivity of the racemic mixture.
Despite targeted searches for stereoselective synthesis, chiral resolution, or asymmetric reactions involving this compound, no dedicated research publications were identified. The broader search results provided general principles of asymmetric amine synthesis, including methods such as catalytic asymmetric hydrogenation, asymmetric amination, and the use of chiral auxiliaries. However, none of these studies specifically employed or produced this compound.
Without published research findings, any attempt to generate an article with detailed data tables and specific mechanistic insights as requested would be speculative and would not meet the standards of scientific accuracy. The requested section, "4.4. Stereochemical Control and Stereoselectivity in Amine Reactions," cannot be written without foundational data from experimental studies on this particular molecule.
It can be concluded that this compound is a compound that has not been a subject of detailed investigation in the publicly accessible scientific literature, particularly concerning its stereochemical behavior in chemical transformations. Therefore, the specific, data-rich article as outlined in the user's request cannot be produced.
Computational Chemistry Approaches for N Methyloctadecan 2 Amine Research
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-Methyloctadecan-2-amine, providing a basis for interpreting its chemical behavior.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a flexible molecule like this compound, with its long alkyl chain, numerous conformations exist due to rotation around single bonds. DFT calculations can be employed to determine the relative energies of these different conformers, identifying the most stable, low-energy structures.
By systematically exploring the potential energy surface, researchers can identify various local minima corresponding to different conformers. The relative energies of these conformers provide insights into their population distribution at a given temperature. Factors such as steric hindrance and intramolecular interactions, like weak hydrogen bonds, can be quantified to explain the observed stability order.
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C1-C2-N-Cmethyl) |
|---|---|---|
| A (Global Minimum) | 0.00 | 178.5° |
| B | 1.25 | 65.2° |
| C | 2.80 | -68.9° |
| D | 4.50 | -175.0° |
(This table is illustrative and represents the type of data that would be generated from DFT calculations.)
Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which can aid in the experimental identification and characterization of this compound. Theoretical predictions of rotational constants (A, B, and C) for different conformers can be compared with experimental data from microwave spectroscopy to identify the specific conformations present in a sample. nih.gov
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated. By averaging these parameters over the Boltzmann-weighted population of conformers, a theoretical NMR spectrum can be generated. This computed spectrum can then be compared with experimental NMR data to validate the conformational ensemble and assign spectral peaks.
Table 2: Predicted Spectroscopic Parameters for the Most Stable Conformer of this compound
| Parameter | Calculated Value |
|---|---|
| Rotational Constant A | 1520.3 MHz |
| Rotational Constant B | 250.7 MHz |
| Rotational Constant C | 245.1 MHz |
| ¹³C NMR Shift (C2) | 55.4 ppm |
| ¹H NMR Shift (N-H) | 1.8 ppm |
(This table is for illustrative purposes and shows the kind of data that can be obtained from quantum chemical calculations.)
DFT can be used to map out the potential energy surfaces of chemical reactions involving this compound. This allows for the identification of transition states, which are the high-energy structures that connect reactants and products. By calculating the energy barrier of a reaction (the energy difference between the reactants and the transition state), the reaction rate can be estimated.
For example, the mechanism of N-alkylation or N-acylation of this compound could be investigated. Computational studies can reveal whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving intermediates. The geometries of the transition states provide crucial information about the bond-breaking and bond-forming processes.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide detailed information about static molecular structures, molecular modeling and dynamics simulations offer insights into the dynamic behavior of this compound.
Molecular dynamics (MD) simulations can be used to study the time-dependent behavior of this compound. nih.gov In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. This provides a detailed picture of the conformational flexibility of the molecule. mtu.edu
By analyzing the trajectory from an MD simulation, researchers can observe transitions between different conformations and calculate the timescales of these motions. This is particularly important for a long-chain molecule like this compound, where the flexibility of the octadecyl chain can significantly influence its properties and interactions. Principal component analysis (PCA) of the trajectory can identify the dominant modes of motion.
Molecular modeling techniques, such as molecular docking and MD simulations, can be used to study the interactions between this compound and other chemical entities. researchgate.net For instance, if this molecule is being considered for a role in a self-assembled monolayer, simulations could predict how individual molecules would pack together and interact with a surface.
Molecular docking could be used to predict the binding mode and affinity of this compound to a biological target, such as a protein or a nucleic acid. nih.govnih.gov Subsequent MD simulations of the complex can then be used to assess the stability of the predicted binding mode and to calculate the binding free energy. These simulations can provide detailed information about the specific intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the binding. mdpi.com
Table 3: Analysis of Intermolecular Interactions from a Hypothetical MD Simulation
| Interaction Type | Interacting Partner | Average Distance (Å) | Occupancy (%) |
|---|---|---|---|
| Hydrogen Bond | Water (solvent) | 2.8 | 85 |
| van der Waals | Adjacent Alkyl Chain | 3.5 | 95 |
| Electrostatic | Anionic Head Group | 4.2 | 60 |
(This table is illustrative and demonstrates the type of data that can be extracted from MD simulations of this compound interacting with other molecules.)
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR in Chemical Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or physicochemical properties of compounds with their biological activity or chemical reactivity. frontiersin.org These models are instrumental in understanding how a molecule's features influence its behavior. nih.gov For a long-chain secondary amine like this compound, 2D-QSAR can relate properties like lipophilicity and electronic effects to its activity, while 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the molecule's three-dimensional structure and interaction fields (steric, electrostatic, hydrophobic). nih.govresearchgate.netrutgers.edu
Correlation of Molecular Descriptors with Chemical Reactivity Profiles
The chemical reactivity of this compound can be predicted by correlating its molecular descriptors with known reactivity data from similar amines. Molecular descriptors are numerical values that characterize the chemical's structure and properties. For secondary amines, key descriptors influencing reactivity include electronic, topological, and quantum chemical parameters. acs.orgmdpi.com
Electronic Descriptors : The reactivity of the nitrogen atom is heavily influenced by its local electronic environment. acs.org Electron-donating groups, such as the methyl and octadecan-2-yl groups, increase the electron density on the nitrogen, enhancing its nucleophilicity. acs.orgfao.org Descriptors like the local softness on the nitrogen atom and electronegativity can quantify these effects and have been shown to correlate with the energy of forming reaction products. acs.orgfao.org
Steric and Topological Descriptors : The bulky octadecyl chain creates significant steric hindrance around the amine group. Descriptors quantifying molecular size, shape, and branching (e.g., molar volume, molar refractivity, kappa indices) are crucial for modeling how this steric bulk might limit the accessibility of the nitrogen atom to reactants. frontiersin.orgacs.org
Quantum Chemical Descriptors : Parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting reactivity. A higher HOMO energy for this compound would suggest a greater tendency to donate electrons in nucleophilic reactions. frontiersin.org
A hypothetical QSAR model for a specific reaction might take the form:
Reactivity (log k) = c₀ + c₁(pKa) + c₂(HOMO) - c₃(Steric Hindrance)
Where 'c' represents coefficients determined through regression analysis of a training set of related secondary amines. acs.org
| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Describes the molecule's lipophilicity, which influences its solubility and interaction in nonpolar environments. frontiersin.orgnih.gov |
Prediction of Physicochemical Properties (e.g., polar surface area, solvation, pKa effects on reactivity)
QSAR and related Quantitative Structure-Property Relationship (QSPR) models are highly effective at predicting the physicochemical properties of molecules like this compound, bypassing the need for extensive experimental measurements. researchgate.net
Solvation : The solvation properties are dictated by the molecule's dual nature: a small polar amine head and a large, nonpolar aliphatic tail. In polar solvents like water, the hydrophobic octadecyl chain would lead to poor solubility. In nonpolar solvents, the long chain enhances solubility. Computational models can predict solvation energy in various media, which is critical for understanding reaction kinetics.
pKa Effects on Reactivity : The pKa (acid dissociation constant) is a measure of the amine's basicity. frontiersin.org For this compound, the electron-donating alkyl groups increase the basicity (higher pKa) compared to a primary amine like ammonia (B1221849). This higher basicity means the lone pair of electrons on the nitrogen is more available, enhancing its reactivity as a nucleophile in many reactions. nih.gov QSPR models can accurately predict the pKa of amines based on their structural features. acs.org
Table 2: Predicted Physicochemical Properties and Their Influence on Reactivity
| Property | Predicted Value/Characteristic | Effect on Chemical Reactivity |
|---|---|---|
| pKa | High (Basic) | Enhances nucleophilicity of the nitrogen atom. nih.gov |
| Polar Surface Area (TPSA) | Low relative to molecular size | Dominance of nonpolar character; influences permeability and interactions. nih.gov |
| Solubility | Poor in aqueous media, good in nonpolar solvents | Dictates the choice of solvent for chemical reactions and affects reaction rates. researchgate.netnih.gov |
| LogP | High | Indicates strong lipophilicity, favoring partitioning into nonpolar environments. nih.gov |
Design of Analogs with Modulated Chemical Behavior
A validated 3D-QSAR model serves as a powerful tool for the in silico design of new analogs of this compound with tailored properties. nih.gov By analyzing the 3D contour maps generated by CoMFA or CoMSIA, chemists can visualize which regions of the molecule are sensitive to steric, electrostatic, or hydrophobic modifications. researchgate.net
For instance, if a QSAR model indicates that increased steric bulk around the nitrogen atom decreases a particular undesired reactivity, an analog could be designed by replacing the N-methyl group with a larger N-ethyl or N-isopropyl group. Conversely, if higher electrostatic potential is desired to enhance an interaction, modifications could be made to the octadecyl chain, such as introducing an electronegative atom, although this would need to be balanced against potential changes in other properties. mdpi.com This targeted approach significantly reduces the number of compounds that need to be synthesized and tested, streamlining the optimization process. nih.gov
Cheminformatics and Data Mining for Amine Compound Libraries
Cheminformatics combines computational methods to analyze vast collections of chemical data, known as compound libraries. nih.gov For a compound like this compound, these techniques are valuable for placing it within the broader chemical space of secondary amines and identifying compounds with similar or dissimilar properties. chemrxiv.org
By mining large databases such as the REAL Database™, researchers can perform similarity searches based on structural fingerprints. enamine.net This can identify commercially available or synthetically accessible amines that share key structural features with this compound but possess slight variations (e.g., different chain lengths, branching patterns, or N-substituents). acs.org Data mining can also be used to build predictive models for properties across an entire library of amines, identifying trends in reactivity, solubility, or other characteristics that would not be apparent from studying single molecules in isolation. chemrxiv.orgnih.gov This approach is essential for high-throughput virtual screening, where millions of compounds can be computationally assessed to identify candidates with a desired profile before committing to laboratory synthesis. enamine.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Ammonia |
| N-ethyl-octadecan-2-amine |
Advanced Chemical Reactivity and Derivatization of N Methyloctadecan 2 Amine
Acylation Reactions to Form N-Substituted Amides
The reaction of N-Methyloctadecan-2-amine with acylating agents, such as acid chlorides or acid anhydrides, leads to the formation of N-substituted amides. In this nucleophilic acyl substitution reaction, the lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride from an acid chloride) to yield the corresponding amide.
The general transformation can be represented as follows:
This compound + Acylating Agent → N-Methyl-N-(octadecan-2-yl)acetamide + Byproduct
The resulting N-substituted amides have significantly different chemical properties compared to the parent amine, including changes in basicity and solubility. The amide linkage is a fundamental functional group in organic chemistry and biochemistry. google.com
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Acetyl chloride | N-Methyl-N-(octadecan-2-yl)acetamide | Acylation |
| This compound | Acetic anhydride | N-Methyl-N-(octadecan-2-yl)acetamide | Acylation |
Formation and Reactivity of Imine and Enamine Derivatives
Secondary amines, such as this compound, react with aldehydes or ketones to form enamines. chemistrysteps.com This reaction proceeds through a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com Since this compound is a secondary amine, it lacks a second proton on the nitrogen atom to form a stable imine. Instead, a proton is lost from an adjacent carbon atom, resulting in the formation of a carbon-carbon double bond, characteristic of an enamine. chemistrysteps.comyoutube.com
The formation of an enamine from this compound and a ketone (e.g., cyclohexanone) can be depicted as:
This compound + Cyclohexanone ⇌ 1-(N-Methyl-N-(octadecan-2-yl)amino)cyclohex-1-ene + Water
Enamines are versatile synthetic intermediates due to the nucleophilic character of the α-carbon of the double bond. masterorganicchemistry.comwikipedia.org This nucleophilicity allows enamines derived from this compound to participate in various carbon-carbon bond-forming reactions, such as alkylation and acylation at the α-carbon. wikipedia.org The reaction is reversible and can be hydrolyzed back to the parent amine and carbonyl compound under acidic conditions. libretexts.org
| Reactants | Intermediate | Product | Reaction Type |
| This compound, Aldehyde/Ketone | Iminium ion | Enamine | Enamine Formation |
| Enamine, Alkyl halide | Alkylated iminium ion | α-Alkylated ketone/aldehyde (after hydrolysis) | Stork Enamine Alkylation |
Reactions with Sulfonyl Chlorides to Form Sulfonamides
This compound reacts with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base to form the corresponding sulfonamide. youtube.comlibretexts.org This reaction, known as the Hinsberg test, is a classic method for distinguishing between primary, secondary, and tertiary amines. libretexts.org As a secondary amine, this compound will react to form a sulfonamide that is insoluble in the basic reaction medium because it lacks an acidic proton on the nitrogen atom. libretexts.org
The general reaction is as follows:
This compound + Benzenesulfonyl chloride → N-Methyl-N-(octadecan-2-yl)benzenesulfonamide + HCl
The resulting sulfonamides are an important class of compounds with a wide range of applications. The reactivity of the amine in this reaction can be influenced by its hydrophobic character. cdnsciencepub.comresearchgate.net
| Amine Type | Reagent | Product | Solubility in Base |
| Primary Amine | Benzenesulfonyl chloride | N-Alkylsulfonamide | Soluble |
| Secondary Amine (e.g., this compound) | Benzenesulfonyl chloride | N,N-Dialkylsulfonamide | Insoluble |
| Tertiary Amine | Benzenesulfonyl chloride | No reaction | Insoluble |
Cross-Coupling Reactions Involving Amine Functionality
The amine functionality of this compound can participate in palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.orglibretexts.org This powerful reaction allows for the formation of carbon-nitrogen bonds, typically between an aryl halide or triflate and an amine. wikipedia.orgacs.org For a secondary amine like this compound, this reaction would result in the formation of a tertiary amine with an aryl substituent.
A general representation of the Buchwald-Hartwig amination involving this compound is:
This compound + Aryl Halide --(Pd catalyst, Ligand, Base)--> N-Aryl-N-methyloctadecan-2-amine + Halide Salt
The success of this reaction often depends on the choice of the palladium catalyst, the phosphine (B1218219) ligand, and the base. nih.govrsc.org The development of specialized ligands has greatly expanded the scope of this reaction to include a wide variety of amines, including sterically hindered secondary amines. wikipedia.org
| Reaction | Reactants | Catalyst System | Product |
| Buchwald-Hartwig Amination | This compound, Aryl bromide | Palladium precatalyst, Phosphine ligand (e.g., RuPhos), Base (e.g., NaOtBu) | N-Aryl-N-methyloctadecan-2-amine |
Transformation to Quaternary Ammonium (B1175870) Salts
This compound, as a secondary amine, can be converted into a quaternary ammonium salt through a two-step alkylation process. The first step involves the reaction with an alkylating agent (e.g., an alkyl halide) to form a tertiary amine. This reaction is a nucleophilic substitution where the amine acts as the nucleophile.
Step 1: this compound + Alkyl Halide → N-Alkyl-N-methyloctadecan-2-amine (Tertiary Amine) + Halide Salt
The second step is the "exhaustive alkylation" (or exhaustive methylation if methyl iodide is used), where the resulting tertiary amine is further reacted with an excess of the alkylating agent to form the quaternary ammonium salt. vedantu.commasterorganicchemistry.comshaalaa.com
Step 2: N-Alkyl-N-methyloctadecan-2-amine + Alkyl Halide → N,N-Dialkyl-N-methyloctadecan-2-ammonium Halide (Quaternary Ammonium Salt)
Quaternary ammonium salts are ionic compounds with a positively charged nitrogen atom and are used in a variety of applications.
| Starting Material | Alkylating Agent | Intermediate Product | Final Product |
| This compound (Secondary Amine) | Methyl Iodide (1 eq.) | N,N-Dimethyl-octadecan-2-amine (Tertiary Amine) | N,N,N-Trimethyl-octadecan-2-ammonium Iodide (Quaternary Ammonium Salt) |
N-Dealkylation as a Reversible Chemical Process
N-dealkylation is the process of removing an alkyl group from an amine. nih.govnih.gov For this compound, this would involve the cleavage of either the N-methyl or the N-octadecan-2-yl bond. Various chemical methods can be employed for the N-dealkylation of amines, including reactions with reagents like cyanogen (B1215507) bromide (von Braun reaction) or chloroformates. nih.govresearchgate.net
| Process | Starting Material | Reagent/Condition | Product |
| N-Demethylation | This compound | e.g., α-Chloroethyl chloroformate, then methanol (B129727) | Octadecan-2-amine |
| N-Methylation | Octadecan-2-amine | e.g., Formaldehyde (B43269), Formic acid (Eschweiler-Clarke reaction) | This compound |
Q & A
Q. What are the established synthetic routes for N-Methyloctadecan-2-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Reductive amination is a primary method. Use formaldehyde and octadecan-2-amine with catalysts such as nickel complexes (e.g., bis(1,5-cyclooctadiene)nickel) and ligands like imidazolium salts. Optimize temperature (35–100°C), solvent choice (toluene or DMF), and catalyst loading. Excess methylamine drives the reaction forward by Le Chatelier’s principle . For stepwise control, monitor intermediates via TLC or GC-MS.
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer : Use H and C NMR to confirm the methyl group attachment and backbone structure. Mass spectrometry (MS) validates molecular weight. IR spectroscopy identifies amine functional groups. For purity analysis, employ HPLC with UV detection or GC coupled with nitrogen-phosphorus detectors (GC-NPD) . Cross-reference spectral data with databases like NIST for validation .
Q. What storage conditions are critical to maintain the stability of this compound?
- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation. Use amber glass vials to avoid photodegradation. Moisture-sensitive samples require desiccants. Regularly validate stability via NMR or LC-MS to detect decomposition products .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during synthesis or characterization?
- Methodological Answer : Contradictions (e.g., unexpected peaks in NMR) may arise from impurities or structural isomers. Cross-validate using orthogonal techniques: X-ray crystallography for unambiguous structure determination, or 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Replicate synthesis under controlled conditions (e.g., anhydrous solvents, purified reagents) to isolate variables .
Q. What advanced catalytic systems improve selectivity in this compound synthesis?
- Methodological Answer : Transition-metal catalysts (e.g., nickel with acenaphthimidazolium ligands) enhance regioselectivity for secondary amine formation. Solvent polarity adjustments (e.g., switching from toluene to DMF) can reduce byproducts like tertiary amines. Computational modeling (DFT) predicts reaction pathways to guide catalyst design .
Q. How can trace impurities (e.g., nitrosamines) be detected and quantified in this compound samples?
- Methodological Answer : Use GC-NPD or LC-MS/MS with isotopically labeled internal standards for sensitivity. Sample preparation involves derivatization (e.g., with heptafluorobutyric anhydride) to enhance volatility. Validate methods per ICH guidelines, including limit of detection (LOD) and quantification (LOQ) studies .
Q. What strategies mitigate side reactions during large-scale synthesis of this compound?
- Methodological Answer : Scale-up introduces heat transfer challenges. Use flow chemistry to maintain consistent temperature and mixing. In-situ monitoring (e.g., FTIR probes) tracks reaction progress. Optimize reagent addition rates to minimize exothermic side reactions .
Data Analysis and Experimental Design
Q. How should researchers design experiments to compare the efficacy of different synthetic routes?
- Methodological Answer : Use a factorial design to test variables (catalyst type, solvent, temperature). Analyze yields, purity, and reaction time via ANOVA. Include negative controls (e.g., uncatalyzed reactions) and triplicate runs for statistical robustness. Cite protocols from medicinal chemistry guidelines for reproducibility .
Q. What statistical approaches are appropriate for analyzing contradictory biological activity data involving this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
